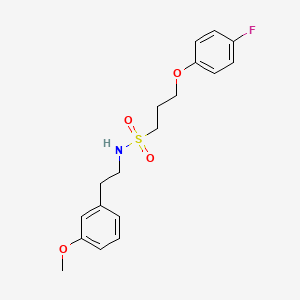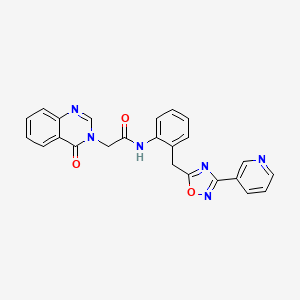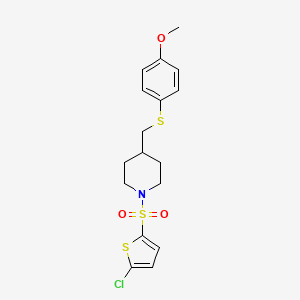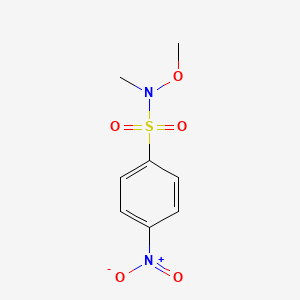![molecular formula C25H17F5N2O3 B2746281 [1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate CAS No. 318289-46-2](/img/structure/B2746281.png)
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-Methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate is a useful research compound. Its molecular formula is C25H17F5N2O3 and its molecular weight is 488.414. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Herbicidal Activity of Pyrazole Phenyl Ethers
Pyrazole phenyl ether herbicides have been shown to inhibit protoporphyrinogen oxidase (Protox), leading to the accumulation of protoporphyrins and exerting herbicidal activity through this mechanism. This inhibition is crucial for their herbicidal effectiveness, demonstrating the potential utility of related compounds in agricultural research and herbicide development (Sherman et al., 1991).
Applications in Organic Synthesis
Research on modifications of biologically active amides and amines with fluorine-containing heterocycles has explored the synthesis of fluorine-containing heterocyclic derivatives. This highlights the role of such compounds in the development of new synthetic pathways and potentially novel materials or therapeutic agents (Sokolov & Aksinenko, 2012).
Antifungal Agents
Studies on novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have revealed their moderate to excellent antifungal activities against various phytopathogenic fungi. This suggests that compounds with similar structures could be valuable in the development of new antifungal agents for agriculture or medicine (Du et al., 2015).
Exploration of Chemical Properties
Research into the chemical properties and reactivity of similar compounds can provide valuable insights into their potential applications. For instance, the study of hydrogen-bonded chains in pyrazole derivatives contributes to our understanding of molecular interactions and could inform the design of new materials with specific properties (Trilleras et al., 2005).
Mécanisme D'action
Target of Action
A similar compound was found to have a desirable fitting pattern in the lmptr1 pocket , which suggests that this compound might also interact with similar targets. The role of these targets in biological systems often involves key biochemical pathways, which leads us to the next point.
Mode of Action
It’s known that these types of compounds often interact with their targets by binding to active sites, leading to changes in the target’s function .
Biochemical Pathways
Based on the potential target mentioned above, it can be inferred that the compound may affect pathways related to the function of the lmptr1 protein . The downstream effects of these pathways would depend on the specific role of the target in the organism’s biochemistry.
Result of Action
Similar compounds have shown significant biological activity, suggesting that this compound may also have notable effects at the molecular and cellular level .
Propriétés
IUPAC Name |
[1-methyl-3-phenyl-5-[3-(trifluoromethyl)phenoxy]pyrazol-4-yl]methyl 2,6-difluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17F5N2O3/c1-32-23(35-17-10-5-9-16(13-17)25(28,29)30)18(22(31-32)15-7-3-2-4-8-15)14-34-24(33)21-19(26)11-6-12-20(21)27/h2-13H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHCUHRPLPXKQBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC=CC=C2)COC(=O)C3=C(C=CC=C3F)F)OC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17F5N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2746198.png)

![4-Methyl-3,4-dihydro-2h-benzo[1,4]oxazine-8-carboxylic acid](/img/structure/B2746205.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)propane-1-sulfonamide](/img/structure/B2746208.png)


![N-benzyl-4-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)butanamide](/img/structure/B2746214.png)
![2-[4-[4-(2,5-Dihydroxyphenyl)sulfonylphenyl]phenyl]sulfonylbenzene-1,4-diol](/img/structure/B2746216.png)



![3-(bromomethyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2746220.png)
